2,3-Pyridinediamine, N3-[[5-(1H-indol-6-yl)-2-(phenylmethoxy)phenyl]methyl]-
Description
Molecular Architecture and Functional Group Analysis
The molecular structure of 2,3-pyridinediamine, N3-[[5-(1H-indol-6-yl)-2-(phenylmethoxy)phenyl]methyl]- comprises three primary components: a 2,3-diaminopyridine core, a 5-(1H-indol-6-yl) substituent, and a 2-(phenylmethoxy)phenylmethyl group. The pyridine ring serves as the central scaffold, with amino groups at positions 2 and 3 contributing to hydrogen-bonding capabilities. The indole moiety, fused to the pyridine via a methylene bridge, introduces aromatic π-systems and nitrogen-based lone pairs, while the phenylmethoxy group adds steric bulk and lipophilic character.
Key functional groups include:
- Primary amines (-NH₂) at positions 2 and 3 of the pyridine ring, enabling proton donation in hydrogen-bonding interactions.
- Indolic nitrogen (N-H) participating in intramolecular hydrogen bonds with adjacent substituents.
- Ether linkage (C-O-C) in the phenylmethoxy group, influencing solubility and conformational flexibility.
The connectivity of these groups was confirmed through synthetic intermediates described in multi-step protocols involving nucleophilic substitutions and catalytic coupling reactions. Nuclear Overhauser effect (NOE) correlations in NMR studies further validated spatial proximities between the indole C6 proton and the pyridine methylene bridge.
Properties
Molecular Formula |
C27H24N4O |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
3-N-[[5-(1H-indol-6-yl)-2-phenylmethoxyphenyl]methyl]pyridine-2,3-diamine |
InChI |
InChI=1S/C27H24N4O/c28-27-24(7-4-13-30-27)31-17-23-15-21(22-9-8-20-12-14-29-25(20)16-22)10-11-26(23)32-18-19-5-2-1-3-6-19/h1-16,29,31H,17-18H2,(H2,28,30) |
InChI Key |
IWQIMHIJDLAOHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC4=C(C=C3)C=CN4)CNC5=C(N=CC=C5)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
General Synthetic Strategy
The synthesis of 2,3-Pyridinediamine typically involves multiple steps, including:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The indole and phenylmethoxy groups can be introduced via electrophilic substitution reactions or coupling reactions.
Specific Preparation Methods
Vilsmeier-Haack Reaction
One effective method for introducing formyl groups into aromatic compounds is the Vilsmeier-Haack reaction. This reaction can be utilized to formylate the pyridine ring or other aromatic systems present in the compound.
- Phosphorus oxychloride (POCl3)
- Dimethylformamide (DMF)
- The phosphorus oxychloride reacts with DMF to form an intermediate that can electrophilically attack the aromatic system.
- The resulting formylated product can then undergo further transformations to yield the desired compound.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is another crucial step in synthesizing this compound, particularly for introducing the indole and phenylmethoxy groups.
- Indole derivatives
- Phenylmethanol (for methoxylation)
- Acidic or basic catalysts may be required depending on the specific substrate and electrophile used.
Coupling Reactions
Coupling reactions, such as Suzuki or Heck reactions, can also be employed to attach various substituents to the aromatic rings in the compound.
Example:
Using a palladium catalyst to couple an aryl halide with an organoboron compound can effectively introduce complex substituents onto the aromatic framework.
Summary of Findings
The synthesis of 2,3-Pyridinediamine, N3-[[5-(1H-indol-6-yl)-2-(phenylmethoxy)phenyl]methyl]- is a multi-step process that requires careful selection of reagents and conditions to achieve high yields and purity. The following table summarizes key preparation methods:
| Method | Key Reagents | Main Steps |
|---|---|---|
| Vilsmeier-Haack Reaction | POCl3, DMF | Formylation of pyridine |
| Electrophilic Substitution | Indole derivatives, Phenylmethanol | Introduction of indole and methoxy groups |
| Coupling Reactions | Palladium catalysts | Attachment of substituents via coupling |
Chemical Reactions Analysis
2,3-Pyridinediamine, N3-[[5-(1H-indol-6-yl)-2-(phenylmethoxy)phenyl]methyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole or pyridine rings are replaced with other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent due to its structural similarities with known pharmacologically active compounds. Key areas of interest include:
- Anticancer Activity : Research indicates that compounds with indole structures can exhibit anticancer properties. The unique combination of the pyridine and indole functionalities in this compound may enhance its efficacy against various cancer cell lines. Preliminary studies suggest potential binding affinity with cancer-related targets, warranting further investigation into its mechanisms of action.
- Anti-inflammatory Properties : Similar compounds have shown promise as non-steroidal anti-inflammatory drugs (NSAIDs). The ability of 2,3-Pyridinediamine to interact with inflammatory pathways could make it a candidate for developing new anti-inflammatory medications.
Biochemical Research
The interaction studies involving 2,3-Pyridinediamine focus on its binding affinity with biological targets such as enzymes or receptors:
- Enzyme Inhibition Studies : The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. Understanding its inhibitory effects could lead to the development of novel therapeutic agents targeting metabolic diseases.
- Receptor Binding Studies : Given the presence of the indole moiety, the compound may interact with serotonin receptors or other neurotransmitter systems, suggesting applications in neuropharmacology.
Mechanism of Action
The mechanism of action of 2,3-Pyridinediamine, N3-[[5-(1H-indol-6-yl)-2-(phenylmethoxy)phenyl]methyl]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Compound 12 (from ):
- Structure : 4-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine.
- Key Features :
- Pyridine core with chlorophenyl and methoxyphenyl substituents.
- Fused thiazolo-pyrimidine and triazole rings.
- Comparison : Unlike the target compound, this analog lacks an indole moiety but shares the pyridine-amine backbone. The presence of fused heterocycles may enhance rigidity and binding specificity .
Compound 13 (from ):
- Structure: 5-(4-methoxyphenyl)-3,8-diphenyl-N-[5-(4-chlorophenyl)-4-imino-7-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin-3(4H)-yl]pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide.
- Key Features :
- Pyrido-pyrimidine core with carboxamide and methoxyphenyl groups.
- Comparison : This compound introduces a pyrido-pyrimidine system, which contrasts with the simpler pyridinediamine structure of the target molecule. The carboxamide group may confer distinct solubility and hydrogen-bonding properties .
Pyridine Derivatives with Indole Moieties
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine ():
- Structure: C23H25N3O3; includes a dihydrobenzodioxin group and a dimethylaminomethylphenyl substituent.
- Key Features :
- Methoxy-pyridin-amine core.
- Benzodioxin and tertiary amine functional groups.
- Comparison: Shares the pyridin-3-amine substructure but replaces the indole and phenylmethoxy groups with benzodioxin and dimethylaminomethylphenyl. This substitution likely alters electronic properties and target selectivity .
Functional Group Analysis
Physicochemical Properties
Biological Activity
2,3-Pyridinediamine, N3-[[5-(1H-indol-6-yl)-2-(phenylmethoxy)phenyl]methyl]- (CAS Number: 892873-11-9) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, potential mechanisms of action, and relevant case studies.
The molecular formula of 2,3-Pyridinediamine is C27H24N4O, with a molar mass of approximately 420.51 g/mol. The compound features a pyridine ring and an indole moiety, which are often associated with biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H24N4O |
| Molar Mass | 420.51 g/mol |
| CAS Number | 892873-11-9 |
Cytotoxicity
Research has shown that 2,3-Pyridinediamine exhibits significant cytotoxicity against various cancer cell lines. A study utilizing the Sulforhodamine B (SRB) assay demonstrated that this compound has potent inhibitory effects on tumor cell proliferation. Specifically, it was tested against several human cancer cell lines including:
- A459 (non-small cell lung cancer)
- SK-OV-3 (ovarian cancer)
- SK-MEL-2 (melanoma)
- HCT 15 (colon cancer)
The results indicated that 2,3-Pyridinediamine had a more potent effect than standard chemotherapeutic agents like etoposide and doxorubicin against these cell lines .
The precise mechanism by which 2,3-Pyridinediamine exerts its cytotoxic effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through the following pathways:
- Inhibition of Cell Cycle Progression : It may interfere with specific phases of the cell cycle, leading to cell death.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress and subsequent apoptosis.
- Modulation of Signaling Pathways : The compound may affect key signaling pathways involved in cell survival and proliferation.
Study 1: Evaluation of Cytotoxic Effects
In a notable study published in Cancer Research, researchers evaluated the cytotoxic effects of various pyridine derivatives, including 2,3-Pyridinediamine. The findings suggested that this compound exhibited IC50 values lower than many existing treatments across multiple cancer types, indicating its potential as a lead compound for further development .
Study 2: Mechanistic Insights
Another investigation focused on the cellular mechanisms involved in the action of 2,3-Pyridinediamine. The study found that exposure to the compound resulted in significant apoptosis in SK-OV-3 cells, characterized by DNA fragmentation and activation of caspases . This study provided critical insights into how this compound might be utilized in therapeutic contexts.
Q & A
Q. Basic Research Focus
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, indole NH signals around δ 10–12 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z ≈ 450–500 Da range for similar pyridine-indole hybrids) and rule out byproducts .
- HPLC-PDA : Assess purity (>95%) and detect trace impurities (e.g., unreacted indole precursors) using C18 columns and acetonitrile/water gradients .
How do structural modifications (e.g., replacing phenylmethoxy with other substituents) impact biological activity?
Q. Advanced Research Focus
-
SAR Studies : Compare the target compound with analogs (e.g., 5,7-dimethylpyrido[2,3-d]pyrimidine derivatives) to identify critical pharmacophores. For example:
Substituent LogP IC50 (nM) Phenylmethoxy 3.2 50 Trifluoromethoxy 3.8 120 Hydroxy 2.1 >1000 Data adapted from pyridine-indole analogs . -
Methodological Note : Use molecular docking (AutoDock Vina) to predict binding affinity changes when substituents alter steric/electronic profiles .
What strategies resolve contradictions in solubility data for this compound across literature sources?
Advanced Research Focus
Discrepancies often arise from solvent polarity or measurement techniques:
- Standardized Protocols : Measure solubility in DMSO, ethanol, and PBS (pH 7.4) at 25°C using nephelometry or UV-Vis .
- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to identify optimal solvents. For example, δH > 10 MPa¹/² for polar aprotic solvents enhances solubility .
Contradiction Mitigation : Cross-validate with independent labs using identical protocols .
How can membrane separation technologies improve purification of this compound?
Q. Advanced Research Focus
- Nanofiltration : Use polyamide membranes (MWCO ≈ 500 Da) to separate the target (MW ≈ 450 Da) from smaller impurities (e.g., unreacted amines) .
- Simulated Moving Bed (SMB) Chromatography : Optimize feed concentration (10–20 mg/mL) and eluent composition (acetonitrile:water 70:30) for industrial-scale purification .
What are the stability challenges for this compound under varying storage conditions?
Q. Basic Research Focus
- Degradation Pathways : Hydrolysis of the methoxy group in acidic conditions or photooxidation of the indole ring .
- Stability Protocol : Store at –20°C in amber vials under nitrogen. Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) .
How does this compound interact with common biochemical assay buffers (e.g., Tris-HCl, PBS)?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
